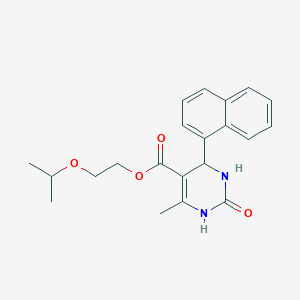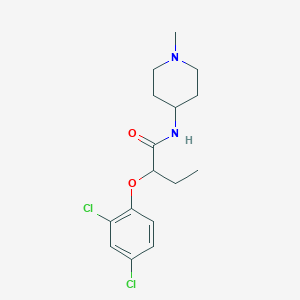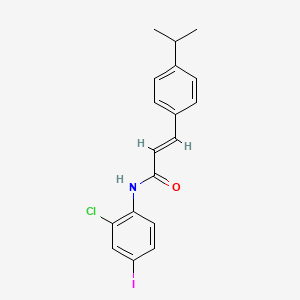![molecular formula C16H19N3O4S B4940477 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)
6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone, also known as PMSB-1620, is a pyridazinone derivative that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions are discussed in
Wirkmechanismus
The mechanism of action of 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone involves the activation of the sphingosine-1-phosphate receptor 1 (S1P1), which is a G protein-coupled receptor that plays a role in various physiological processes, including angiogenesis, immune cell trafficking, and vascular tone regulation. 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone acts as a selective agonist of S1P1, which leads to the inhibition of angiogenesis and the induction of apoptosis in cancer cells. In addition, activation of S1P1 by 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone has been shown to reduce myocardial infarct size and improve cardiac function by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis in cancer cells, reduction of myocardial infarct size, improvement of cardiac function, and anti-inflammatory effects. These effects are mediated by the activation of S1P1, which plays a crucial role in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone is its selectivity for S1P1, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies, which suggest its potential therapeutic applications in various diseases. However, one of the limitations of 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone is its relatively short half-life, which may limit its efficacy in vivo. Further studies are needed to optimize the dosing regimen and improve the pharmacokinetic properties of this compound.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone. One of the directions is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to optimize the dosing regimen and improve the pharmacokinetic properties of this compound to enhance its efficacy in vivo. Furthermore, the development of novel S1P1 agonists with improved selectivity and pharmacokinetic properties may lead to the discovery of more potent and efficacious compounds for the treatment of various diseases.
Conclusion
In conclusion, 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone is a pyridazinone derivative that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of S1P1, which plays a crucial role in various physiological processes. Although this compound has some limitations, its selectivity for S1P1 and promising results in preclinical studies suggest its potential as a therapeutic agent. Further studies are needed to optimize its dosing regimen and improve its pharmacokinetic properties to enhance its efficacy in vivo.
Synthesemethoden
The synthesis of 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone involves several steps, including the reaction of 4,4'-dichlorobenzophenone with morpholine, followed by the reaction of the resulting product with sodium sulfite and potassium carbonate. The final step involves the reaction of the intermediate product with 6-methylpyridazin-3(2H)-one. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. In preclinical studies, this compound has shown anti-tumor activity by inhibiting angiogenesis and inducing apoptosis in cancer cells. It has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function. In addition, 6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone has been studied for its anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
3-methyl-5-[(4-morpholin-4-ylsulfonylphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-10-14(16(20)18-17-12)11-13-2-4-15(5-3-13)24(21,22)19-6-8-23-9-7-19/h2-5,10H,6-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQLINBFRCKLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940425.png)
![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)

![5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)

![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)


![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)